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molecular formula C9H8Cl2OS B8420117 1-(3,5-Dichlorophenyl)-2-methylthio-1-ethanone CAS No. 154260-27-2

1-(3,5-Dichlorophenyl)-2-methylthio-1-ethanone

Cat. No. B8420117
M. Wt: 235.13 g/mol
InChI Key: XBKYATBJUMNFSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05945382

Procedure details

3.7 g (0.015 mol) of 1-(3,5-dichlorophenyl)-2-methylthio-1-ethanone are prepared by addition at 0° C. of 1.23 g (0.017 mol) of sodium methanethiolate in solution in 10 ml of methanol to 4.28 g (0.016 mol) of 2-bromo-1-(3,5-dichlorophenyl)-1-ethanone obtained above.
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
4.28 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S-:2].[Na+].Br[CH2:5][C:6]([C:8]1[CH:13]=[C:12]([Cl:14])[CH:11]=[C:10]([Cl:15])[CH:9]=1)=[O:7]>CO>[Cl:15][C:10]1[CH:9]=[C:8]([C:6](=[O:7])[CH2:5][S:2][CH3:1])[CH:13]=[C:12]([Cl:14])[CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.23 g
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
4.28 g
Type
reactant
Smiles
BrCC(=O)C1=CC(=CC(=C1)Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained above

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)C(CSC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.015 mol
AMOUNT: MASS 3.7 g
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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